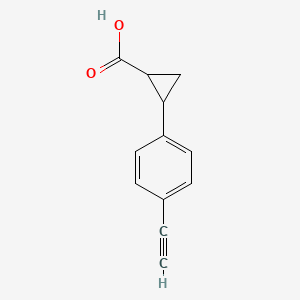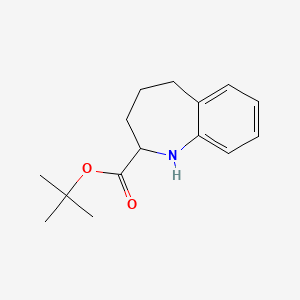![molecular formula C12H20N4O4 B2914925 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid CAS No. 2379946-95-7](/img/structure/B2914925.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an oxalic acid moiety
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyrazole derivative and pyrrolidine precursor.
One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with N-methylpyrrolidin-3-amine under reductive amination conditions.
The reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol.
Industrial Production Methods:
Industrial production may involve optimizing the synthetic route for large-scale synthesis, ensuring cost-effectiveness and high yield.
Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation products may include pyrazole-4-carboxylic acids or pyrrolidin-3-ones.
Reduction products may include reduced pyrazoles or pyrrolidines.
Substitution products can vary widely depending on the nucleophile used.
Chemistry:
The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
It may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Potential biological activity may be explored in drug discovery, particularly in targeting enzymes or receptors.
The compound could be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine:
Research into the compound's pharmacological properties may reveal potential therapeutic applications.
It could be investigated for its effects on various biological pathways and its potential as a lead compound in drug development.
Industry:
The compound may find use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The pyrazole and pyrrolidine rings may play a role in binding to these targets, influencing their activity.
Comparaison Avec Des Composés Similaires
N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the oxalic acid moiety.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring but different substituents on the phenyl group.
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring with different methyl groups.
Uniqueness:
The presence of the oxalic acid moiety in N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-3-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.C2H2O4/c1-13(10-3-4-11-6-10)7-9-5-12-14(2)8-9;3-1(4)2(5)6/h5,8,10-11H,3-4,6-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUFZSKNBGDKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-METHOXY-N-[4'-(4-METHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2914843.png)
![1-(3-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2914845.png)
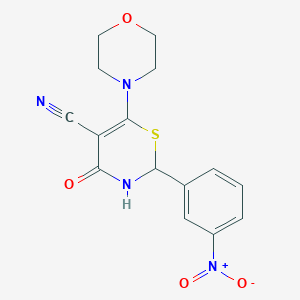
![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)
![4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2914850.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2914853.png)
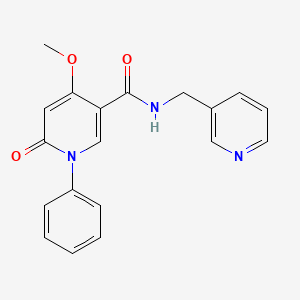
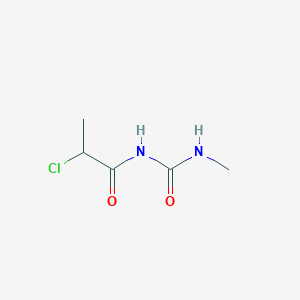
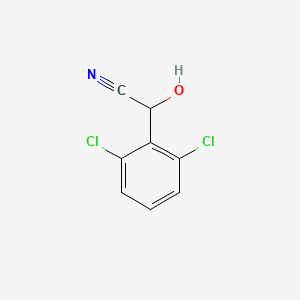
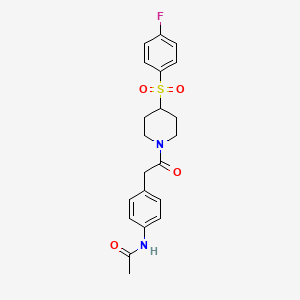
![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)
